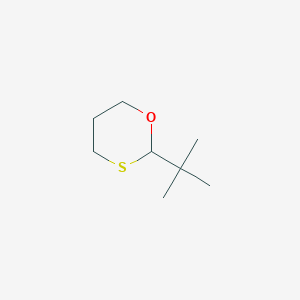
5,5-Dimethyl-4-(3-methylpentyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-4-(3-methylpentyl)oxolan-2-one is a chemical compound known for its unique structure and properties It belongs to the class of oxolanes, which are cyclic ethers with a five-membered ring containing one oxygen atom
Preparation Methods
The synthesis of 5,5-Dimethyl-4-(3-methylpentyl)oxolan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpentylmagnesium bromide with 5,5-dimethyl-2-oxolanone under controlled conditions. The reaction typically requires an inert atmosphere and a temperature range of 0-5°C to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
5,5-Dimethyl-4-(3-methylpentyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the oxolane ring remains intact while substituents are introduced at specific positions.
Scientific Research Applications
5,5-Dimethyl-4-(3-methylpentyl)oxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-4-(3-methylpentyl)oxolan-2-one involves its interaction with molecular targets through its functional groups. The oxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions play a crucial role in its biological and chemical activities.
Comparison with Similar Compounds
Similar compounds to 5,5-Dimethyl-4-(3-methylpentyl)oxolan-2-one include:
5,5-Dimethyl-4-phenyl-oxolan-2-one: This compound has a phenyl group instead of a 3-methylpentyl group, leading to different reactivity and applications.
5,5-Dimethyl-4-(3-oxobutyl)dihydro-2(3H)-furanone:
The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
61099-38-5 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
5,5-dimethyl-4-(3-methylpentyl)oxolan-2-one |
InChI |
InChI=1S/C12H22O2/c1-5-9(2)6-7-10-8-11(13)14-12(10,3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
FDEBWICPDUPWIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCC1CC(=O)OC1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]-](/img/structure/B14597910.png)
![Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl-](/img/structure/B14597922.png)

![2-(Methoxymethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B14597928.png)
![2-{[1-(2-Ethylcyclopentyl)oct-1-EN-3-YL]oxy}oxane](/img/structure/B14597930.png)


![Methyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate](/img/structure/B14597933.png)



![1-(2,6-Dimethylpiperidin-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14597951.png)
